molecular formula C16H13Cl2NO B3878024 3-[(3,4-dichlorophenyl)amino]-1-phenyl-2-buten-1-one

3-[(3,4-dichlorophenyl)amino]-1-phenyl-2-buten-1-one

Cat. No. B3878024
M. Wt: 306.2 g/mol
InChI Key: GAINXKLXTLABTA-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3,4-dichlorophenyl)amino]-1-phenyl-2-buten-1-one, also known as DCF, is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. DCF belongs to the class of chalcones, which are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In

Scientific Research Applications

3-[(3,4-dichlorophenyl)amino]-1-phenyl-2-buten-1-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have reported that 3-[(3,4-dichlorophenyl)amino]-1-phenyl-2-buten-1-one exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 3-[(3,4-dichlorophenyl)amino]-1-phenyl-2-buten-1-one has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. Moreover, 3-[(3,4-dichlorophenyl)amino]-1-phenyl-2-buten-1-one has been reported to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Mechanism of Action

The mechanism of action of 3-[(3,4-dichlorophenyl)amino]-1-phenyl-2-buten-1-one is not fully understood. However, several studies have suggested that 3-[(3,4-dichlorophenyl)amino]-1-phenyl-2-buten-1-one exerts its biological effects by modulating various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt/mTOR pathway. 3-[(3,4-dichlorophenyl)amino]-1-phenyl-2-buten-1-one has also been reported to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
3-[(3,4-dichlorophenyl)amino]-1-phenyl-2-buten-1-one has been shown to exhibit various biochemical and physiological effects. 3-[(3,4-dichlorophenyl)amino]-1-phenyl-2-buten-1-one has been reported to inhibit the activity of various enzymes, including COX-2, iNOS, and MMP-9, which are involved in inflammation and cancer progression. Moreover, 3-[(3,4-dichlorophenyl)amino]-1-phenyl-2-buten-1-one has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, including SOD and catalase. 3-[(3,4-dichlorophenyl)amino]-1-phenyl-2-buten-1-one has also been reported to exhibit anti-angiogenic effects by inhibiting the formation of new blood vessels.

Advantages and Limitations for Lab Experiments

3-[(3,4-dichlorophenyl)amino]-1-phenyl-2-buten-1-one has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in its pure form through recrystallization. Moreover, 3-[(3,4-dichlorophenyl)amino]-1-phenyl-2-buten-1-one exhibits potent biological activity at low concentrations, making it an ideal candidate for in vitro and in vivo studies. However, 3-[(3,4-dichlorophenyl)amino]-1-phenyl-2-buten-1-one has some limitations for lab experiments. 3-[(3,4-dichlorophenyl)amino]-1-phenyl-2-buten-1-one is relatively insoluble in water, which can limit its bioavailability and cellular uptake. Moreover, 3-[(3,4-dichlorophenyl)amino]-1-phenyl-2-buten-1-one can exhibit cytotoxicity at high concentrations, which can affect the results of experiments.

Future Directions

There are several future directions for the research on 3-[(3,4-dichlorophenyl)amino]-1-phenyl-2-buten-1-one. One potential direction is to explore the potential of 3-[(3,4-dichlorophenyl)amino]-1-phenyl-2-buten-1-one as a therapeutic agent for neurodegenerative disorders, including Alzheimer's and Parkinson's disease. Another potential direction is to investigate the synergistic effects of 3-[(3,4-dichlorophenyl)amino]-1-phenyl-2-buten-1-one with other anticancer agents, including chemotherapy drugs and targeted therapies. Moreover, future studies can focus on improving the bioavailability and cellular uptake of 3-[(3,4-dichlorophenyl)amino]-1-phenyl-2-buten-1-one by developing novel delivery systems.

properties

IUPAC Name

(E)-3-(3,4-dichloroanilino)-1-phenylbut-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO/c1-11(9-16(20)12-5-3-2-4-6-12)19-13-7-8-14(17)15(18)10-13/h2-10,19H,1H3/b11-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAINXKLXTLABTA-PKNBQFBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CC=CC=C1)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C1=CC=CC=C1)/NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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